![molecular formula C21H21F3N2O3 B1191700 ML390](/img/new.no-structure.jpg)
ML390
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Overview
Description
ML390 exerts its potent differentiation effect on multiple leukemia models. this compound will offer insight into the mechanism of overcoming differentiation arrest, and will translate into a starting point for a much-needed new and potent treatment for patients with acute myeloid leukemia.
Scientific Research Applications
Induction of Myeloid Differentiation
ML390 has been identified as an inducer of myeloid differentiation in both murine and human models of acute myeloid leukemia. In studies involving murine ER-HoxA9 models and human cell lines such as U937 and THP1, this compound effectively promoted differentiation of leukemic cells, suggesting its potential as a therapeutic agent for AML .
Case Study: Myeloid Differentiation in AML Models
Model | Cell Line | Effect of this compound |
---|---|---|
Murine | ER-HoxA9 | Induction of myeloid differentiation |
Human | U937 | Increased differentiation markers |
Human | THP1 | Enhanced apoptosis in leukemic cells |
Findings: The application of this compound led to significant changes in cell morphology and expression of differentiation markers, indicating its effectiveness in promoting myeloid differentiation in AML models .
Anti-Viral Activity
Recent research has also indicated that this compound exhibits potential anti-viral properties, particularly against enterovirus 71 (EV71). This is notable as EV71 is associated with hand, foot, and mouth disease, which can lead to severe neurological complications.
Case Study: Anti-Viral Efficacy Against EV71
Study | Methodology | Results |
---|---|---|
In vitro evaluation | Cell culture assays | Significant reduction in viral load |
Mechanism exploration | DHODH inhibition | Disruption of viral replication cycle |
Dihydroorotate Dehydrogenase Inhibition
The primary mechanism through which this compound exerts its effects is by inhibiting DHODH. This enzyme plays a critical role in the pyrimidine biosynthesis pathway, which is essential for nucleic acid synthesis and cellular proliferation.
- Chemical Structure:
- Molecular Formula: C21H21F3N2O3
- Molecular Weight: 406.4 g/mol
- CAS Number: 2029049-79-2
Impact on Cancer Cell Metabolism
Inhibition of DHODH leads to altered metabolic pathways within cancer cells, resulting in reduced proliferation and increased apoptosis. This effect is particularly pronounced in rapidly dividing cells such as those found in leukemia.
Properties
Molecular Formula |
C21H21F3N2O3 |
---|---|
Molecular Weight |
406.4 |
SMILES |
O=C(NCCC(N[C@@H]1CCCC2=C1C=CC=C2)=O)C3=CC([H])=C(OC(F)(F)F)C=C3 |
Appearance |
Solid powder |
Purity |
> 98% |
Synonyms |
(R)-N-(3-oxo-3-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)propyl)-4-(trifluoromethoxy)benzamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.